An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-1H-imidazole-5-carbohydrazide
An In-depth Technical Guide to the Synthesis and Characterization of 4-methyl-1H-imidazole-5-carbohydrazide
Abstract: This technical guide provides a comprehensive framework for the synthesis and detailed analytical characterization of 4-methyl-1H-imidazole-5-carbohydrazide, a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug development. The imidazole core is a privileged scaffold in numerous pharmaceuticals, and the carbohydrazide moiety serves as a crucial synthon for creating a diverse range of derivatives, such as hydrazones and oxadiazoles. This document outlines a reliable two-step synthetic pathway, beginning with the formation of the precursor ester, ethyl 4-methyl-1H-imidazole-5-carboxylate, followed by its conversion to the target carbohydrazide via hydrazinolysis. We provide detailed, step-by-step experimental protocols and elaborate on the causality behind key procedural choices. Furthermore, a complete guide to the structural elucidation and purity verification using modern spectroscopic and chromatographic techniques—including NMR, FTIR, and Mass Spectrometry—is presented. All methodologies are grounded in established chemical principles to ensure reproducibility and scientific integrity.
Introduction: Strategic Importance in Medicinal Chemistry
The imidazole ring is a fundamental heterocyclic motif found in a vast array of biologically active molecules, including the essential amino acid histidine and numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone of drug design. When functionalized with a carbohydrazide group (-CONHNH₂), the resulting molecule becomes a powerful and versatile intermediate.[2] Carbohydrazides are readily condensed with aldehydes and ketones to form Schiff bases or can be cyclized to generate other important heterocyclic systems, making them invaluable in the construction of compound libraries for high-throughput screening.[3][4]
The target molecule, 4-methyl-1H-imidazole-5-carbohydrazide, combines these two valuable moieties. Its synthesis and characterization are therefore of significant interest to researchers aiming to develop novel therapeutic agents. This guide serves as a practical, experience-driven manual for its preparation and validation.
Synthetic Strategy and Rationale
The most robust and widely adopted method for converting a carboxylic ester to a carbohydrazide is direct reaction with hydrazine hydrate.[2][5] This nucleophilic acyl substitution reaction is typically efficient and high-yielding. Therefore, our strategy is a two-step process:
-
Synthesis of the Ester Precursor: Formation of ethyl 4-methyl-1H-imidazole-5-carboxylate. While several methods exist for imidazole ring construction, the Radziszewski reaction, involving the condensation of a dicarbonyl compound, an aldehyde, and ammonia, provides a foundational approach.[6]
-
Hydrazinolysis: Conversion of the synthesized ester into the target 4-methyl-1H-imidazole-5-carbohydrazide using hydrazine hydrate in an alcoholic solvent.
This pathway is selected for its reliability, use of readily available reagents, and straightforward purification procedures.
Figure 1: High-level overview of the two-step synthetic pathway.
Experimental Protocols
Part A: Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate (Precursor)
This protocol is adapted from established methods for imidazole synthesis. The reaction involves the formation of the imidazole ring from basic precursors.
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl acetoacetate and aqueous ammonia.
-
Addition of Reagent: Slowly add an aqueous solution of formaldehyde to the stirred mixture. Causality Note: The slow addition helps to control the initial exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling to room temperature, the reaction mixture is typically neutralized. The product may precipitate or require extraction with an organic solvent like ethyl acetate.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure ester as a solid.
Part B: Synthesis of 4-methyl-1H-imidazole-5-carbohydrazide (Target Compound)
This protocol describes the conversion of the ester to the carbohydrazide.
Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, dissolve the synthesized ethyl 4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of ester).
-
Reagent Addition: Add hydrazine hydrate (80% or higher, ~5.0 eq) to the solution. Causality Note: A significant excess of hydrazine hydrate is used to drive the reaction to completion and maximize the yield.
-
Reflux: Heat the mixture to reflux for 8-12 hours. The reaction should be monitored by TLC, observing the disappearance of the starting ester spot.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution as a white solid. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate or residual impurities.[5] The product can be further purified by recrystallization from methanol or ethanol if necessary.
-
Drying: Dry the purified white solid under vacuum to obtain the final 4-methyl-1H-imidazole-5-carbohydrazide.
Comprehensive Characterization
Confirming the identity, structure, and purity of the synthesized compound is a critical step. A multi-technique approach provides a self-validating system of analysis.
Figure 2: Workflow for the analytical characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of its proton (¹H) and carbon (¹³C) atoms.
Protocol:
-
Prepare an NMR sample by dissolving 5-10 mg of the compound for ¹H NMR (20-30 mg for ¹³C NMR) in approximately 0.6 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube. Causality Note: DMSO-d₆ is chosen for its ability to dissolve the polar compound and to ensure that the labile N-H protons of the imidazole and hydrazide groups are observable.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).
Predicted Spectroscopic Data:
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data (in DMSO-d₆)
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale / Notes |
|---|---|---|---|
| Imidazole N-H | 11.5 - 13.0 (broad s) | - | Broad signal due to proton exchange; typical for imidazole N-H.[7] |
| Imidazole C2-H | 7.8 - 8.2 (s) | 135 - 140 | Deshielded proton on the imidazole ring. |
| -CH₃ | 2.2 - 2.5 (s) | 10 - 15 | Methyl group attached to the imidazole ring. |
| -NH (amide) | 9.0 - 9.5 (broad s) | - | Amide proton of the carbohydrazide moiety. |
| -NH₂ (terminal) | 4.3 - 4.8 (broad s) | - | Terminal amine protons of the hydrazide. |
| Imidazole C=O | - | 160 - 165 | Carbonyl carbon of the carbohydrazide. |
| Imidazole C4 | - | 130 - 135 | Quaternary carbon attached to the methyl group. |
| Imidazole C5 | - | 120 - 125 | Quaternary carbon attached to the carbohydrazide group. |
Note: Predicted values are based on analogous structures reported in the literature.[8][9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule through their characteristic vibrational frequencies.
Protocol:
-
Prepare the sample, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands.
Predicted Spectroscopic Data:
Table 2: Predicted Infrared (IR) Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity / Description |
|---|---|---|
| N-H Stretch (imidazole & hydrazide) | 3100 - 3400 | Broad, Medium-Strong |
| C-H Stretch (aromatic & methyl) | 2900 - 3100 | Medium-Weak |
| C=O Stretch (Amide I band) | 1640 - 1680 | Strong |
| N-H Bend (Amide II band) | 1580 - 1620 | Medium |
| C=N / C=C Stretch (imidazole ring) | 1450 - 1550 | Medium-Strong |
Rationale: The presence of a strong absorption around 1650 cm⁻¹ is highly indicative of the carbonyl group in the hydrazide, while the broad bands above 3100 cm⁻¹ confirm the N-H bonds.[11]
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound.
Protocol:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the mass spectrum and identify the molecular ion peak.
Predicted Data:
Table 3: Predicted Mass Spectrometry Data
| Parameter | Predicted Value | Notes |
|---|---|---|
| Molecular Formula | C₅H₈N₄O | - |
| Exact Mass | 140.0698 | Calculated for the neutral molecule. |
| Expected [M+H]⁺ Peak | m/z 141.0776 | The protonated molecular ion is the primary species expected in ESI positive mode.[12] |
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of the final compound.
Protocol:
-
Develop a suitable HPLC method, typically using a C18 reverse-phase column.[13]
-
The mobile phase could be a gradient of water (with 0.1% formic acid or TFA) and acetonitrile (or methanol).
-
Dissolve the sample in the mobile phase and inject it into the HPLC system.
-
Monitor the elution profile using a UV detector at a wavelength where the imidazole ring absorbs (e.g., ~210-230 nm).
-
A pure sample should ideally show a single major peak. Purity can be quantified by integrating the peak area.
Discussion & Conclusion
This guide has detailed a reliable and logical pathway for the synthesis and comprehensive characterization of 4-methyl-1H-imidazole-5-carbohydrazide. The two-step synthesis, involving the formation of an ethyl ester intermediate followed by hydrazinolysis, represents a standard and effective approach.
The successful synthesis is validated by a suite of analytical techniques. NMR spectroscopy provides unambiguous evidence of the carbon-hydrogen framework, FTIR confirms the presence of key functional groups (C=O, N-H), and mass spectrometry verifies the correct molecular weight. Collectively, these data points provide a trustworthy confirmation of the molecule's identity and structure. The final purity assessment by HPLC ensures the material is suitable for subsequent use in research and development, particularly in the synthesis of novel, biologically active compounds.
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